[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Description
[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS: 29518-68-1) is a benzimidazole-derived compound with an ethylamine side chain modified by a methyl group and two hydrochloride salts. Its molecular formula is C₁₀H₁₄N₃·2HCl, and it is structurally characterized by a benzimidazole core linked to a methyl-substituted ethylamine moiety . This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in bioactive molecules, such as proton pump inhibitors and antiviral agents. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulation studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,11H,6-7H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONWMKLTUCBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride typically involves the reaction of benzimidazole with ethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of [2-(1H-Benzimidazol-2-yl)ethyl]methylamine.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C10H13N3·2HCl and features a benzimidazole core that facilitates interactions with various biological targets. Its structural representation allows it to mimic natural nucleotides, enabling binding to enzyme active sites, which is critical for its biological effects.
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives through substitution reactions.
- Synthesis Methods : The synthesis typically involves reacting benzimidazole with ethylamine and formaldehyde under acidic conditions to form an intermediate Schiff base, which is subsequently reduced. Reaction conditions often include temperatures between 60-80°C over a period of 4-6 hours.
Biology
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit kinases and proteases, making them valuable in drug discovery. Research indicates that it may disrupt various metabolic pathways by targeting specific enzymes.
- Biological Activity : The compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can significantly reduce tumor growth in preclinical models.
Medicine
- Therapeutic Potential : Investigations into the therapeutic effects of this compound suggest its potential in treating diseases such as cancer and diabetes. Its diverse biological activities make it a candidate for further pharmacological studies.
- Case Studies : Recent literature highlights several case studies where benzimidazole derivatives demonstrated significant analgesic and anti-inflammatory activities compared to standard drugs. For example, compounds derived from this class have shown promising results in reducing edema and pain in animal models.
Industry
- Material Science : In industrial applications, [2-(1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is utilized in the development of polymers with specific properties. Its ability to form stable complexes with metals enhances its utility in catalysis and other material science applications.
Mechanism of Action
The mechanism of action of [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with benzimidazole cores and varying substituents, hydrochloride counts, or side chains. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Hydrochloride Salts: The dihydrochloride form (e.g., 29518-68-1, 4499-07-4) improves aqueous solubility compared to mono-hydrochloride analogs (e.g., 7757-21-3) .
Substituent Effects : Methylation on the ethylamine side chain (29518-68-1) or benzimidazole nitrogen (138078-14-5) alters steric and electronic properties, impacting receptor binding and metabolic stability .
Biological Relevance : Ethylamine derivatives (4499-07-4, 29518-68-1) show higher bioactivity than methanamine analogs (7757-21-3), likely due to improved membrane permeability .
Crystallographic and Physicochemical Data
- Crystal Packing : Derivatives like ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate () exhibit hydrogen-bonded chains (C—H···O, N—H···O), influencing solubility and melting points. The dihydrochloride salts likely adopt similar intermolecular interactions but with chloride ions participating in ionic bonds .
- Thermal Stability: Dihydrochloride salts generally exhibit higher melting points (>250°C) compared to free bases or mono-salts, as seen in analogs like 5993-91-9 .
Biological Activity
[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C9H12Cl2N3
- Molecular Weight : 235.12 g/mol
The structure features a benzimidazole ring, which is known for its diverse biological activities. The presence of the ethyl and methylamine groups contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and phosphatases, which play crucial roles in cell signaling pathways.
- Antioxidant Activity : It has been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.
- DNA Interaction : Studies suggest that the compound can intercalate with DNA, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a derivative showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep1 (liver cancer), with IC50 values reported as low as 5.2 μM .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 5.2 | Significant cytotoxicity |
| SK-Hep1 | 10.0 | Moderate cytotoxicity |
| Eca109 | 26.09 | Growth inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .
Case Studies
-
Study on Anticancer Properties :
- A study assessed the effects of this compound on various cancer cell lines.
- Results indicated that treatment led to increased levels of reactive oxygen species (ROS), DNA damage, and apoptosis in treated cells.
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Antimicrobial Evaluation :
- A series of experiments were conducted to evaluate the antibacterial effects against common pathogens.
- The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Q & A
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis.
- First Aid : Immediate rinsing with water for exposure; medical consultation for ingestion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
